molecular formula C15H20N2O2S B2975858 N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine CAS No. 329700-32-5

N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine

Cat. No.: B2975858
CAS No.: 329700-32-5
M. Wt: 292.4
InChI Key: LMVJJGSHPBUEIV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine” is a chemical compound with the molecular formula C15H20N2O2S and a formula weight of 292.3965 . It’s not intended for human or veterinary use and is available for research use only.


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are provided by some resources , but the specific values are not mentioned.

Scientific Research Applications

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

The development of cost-effective and convenient synthesis methods for N‐methyl‐ and N‐alkylamines, leveraging earth-abundant metal-based catalysts, is of significant interest due to their importance in life-science molecules. An expedient reductive amination process using nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts for the synthesis of various N‐methyl‐ and N‐alkylamines showcases a potential application in the synthesis or functionalization of related compounds (Senthamarai et al., 2018).

Catalytic Amination of Biomass-based Alcohols

The catalytic amination of biomass-based alcohols into amines highlights another application avenue. Amines play a pivotal role across various industries, including pharmaceuticals, agrochemicals, and food additives. This area suggests the utility of similar chemical structures in creating amines from renewable resources, emphasizing sustainable chemical processes (Pera‐Titus & Shi, 2014).

Synthesis and Characterization of Amine-functionalized Materials

The synthesis and rapid characterization of amine-functionalized materials, such as silica, for use in a variety of applications, including catalysis and drug delivery systems. The modification of surfaces with amino groups and subsequent quantification and analysis demonstrates the importance of functionalization techniques in enhancing material properties for specific applications (Soto-Cantu et al., 2012).

MOF-derived Catalysts for Amine Synthesis

Metal-organic frameworks (MOFs) have been utilized to create cobalt nanoparticles that act as catalysts for a broad range of reductive aminations, including the synthesis of primary, secondary, and tertiary amines. This highlights a general approach to amine synthesis, potentially relevant for the chemical compound , emphasizing the role of non-precious metal catalysts in organic synthesis (Jagadeesh et al., 2017).

Properties

IUPAC Name

1,1,3-trimethyl-N-[(E)-1-methylsulfanyl-2-nitroethenyl]-2,3-dihydroinden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10-8-15(2,3)11-6-5-7-12(14(10)11)16-13(20-4)9-17(18)19/h5-7,9-10,16H,8H2,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJJGSHPBUEIV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=C[N+](=O)[O-])SC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=C1C(=CC=C2)N/C(=C\[N+](=O)[O-])/SC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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